5-[2-[1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Description
This compound features a highly complex structure characterized by:
- A 1,3-diol-substituted cyclohexane core with conjugated ethylidene and methylidene groups.
- A polycyclic indenyl substituent linked to a branched alkyl chain (5,6-dimethylheptan-2-yl).
- Stereochemical complexity due to multiple chiral centers, as inferred from its IUPAC name and SMILES notation .
Its predicted physical properties include a density of ~1.01 g/cm³ and a boiling point of ~529°C, though experimental validation is needed .
Properties
IUPAC Name |
5-[2-[1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h11-12,18-20,24-27,29-30H,5,7-10,13-17H2,1-4,6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEETXMRNUNEBRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Overview
The compound belongs to the secosteroid family, characterized by a broken B-ring in its cyclopentanophenanthrene backbone. Its molecular formula, C₂₇H₄₄O₃ , corresponds to a molecular weight of 416.6 g/mol . Key structural features include:
- A 1,3-diol moiety at positions 1 and 3 of the cyclohexane ring, critical for receptor binding.
- Conjugated dienes in the side chain and steroidal core, enabling photochemical isomerization.
- Methylidene groups at positions 4 and 7a, which influence conformational stability.
This structure shares homology with alfacalcidol (1α-hydroxyvitamin D₃), a clinically approved antiosteoporosis agent. However, the substitution pattern at the 5,6-dimethylheptan-2-yl side chain distinguishes its pharmacokinetic profile.
Synthetic Routes and Methodologies
Starting Materials and Precursors
The synthesis typically begins with vitamin D₃ (cholecalciferol) or its derivatives, leveraging their native secosteroid framework. Modifications focus on introducing the 5,6-dimethylheptan-2-yl side chain and optimizing hydroxylation patterns.
Vitamin D₃ as a Starting Material
Vitamin D₃ undergoes esterification at the 3β-hydroxyl group to protect reactive sites during subsequent steps. For example, tert-butyldimethylsilyl (TBS) ether formation is employed to enhance solubility and prevent undesired side reactions.
Multi-Step Synthesis via Photochemical Isomerization
Cyclization and Oxidation
The core strategy involves cyclization of the vitamin D₃ side chain to form a 1α-hydroxylated intermediate . In a representative protocol:
- Esterification : Vitamin D₃ is treated with acetic anhydride to yield the 3-acetate.
- Cyclization : Lewis acid catalysts (e.g., BF₃·Et₂O) promote ring closure, generating a 5,6-trans cyclic ether.
- Oxidation : Ozone or singlet oxygen selectively oxidizes the triene system to introduce ketone functionalities.
This sequence avoids chromatographic separation of 5,6-cis and 5,6-trans isomers, a major bottleneck in traditional syntheses.
Photochemical Transformation
A pivotal advancement is the use of visible-light-mediated isomerization to convert 5,6-trans intermediates to the desired 5,6-cis configuration. Key parameters include:
- Wavelength : 390–760 nm (visible spectrum).
- Photosensitizers : Diselenides (e.g., diphenyldiselenide) enhance triplet-state energy transfer, achieving 66–70% conversion in 1.5–2 hours.
- Solvents : Nonpolar media like cyclohexane minimize side reactions.
Table 1 : Photochemical Conversion Efficiency
| Time (min) | Starting Material (%) | Product (%) |
|---|---|---|
| 30 | 80 | 20 |
| 60 | 55 | 45 |
| 90 | 34 | 66 |
| 120 | 34 | 66 |
Hydroxylation and Deprotection
1α-Hydroxylation
The introduction of the 1α-hydroxyl group employs microbial enzymes (e.g., Pseudonocardia autotrophica) or chemical hydroxylating agents. Enzymatic methods offer superior stereoselectivity, with yields exceeding 85% .
Global Deprotection
Final deprotection of silyl ethers and acetates is achieved via fluoride ions (e.g., TBAF) or acidic hydrolysis. Careful pH control prevents degradation of the conjugated diene system.
Optimization Strategies
Solvent Systems
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl groups at positions 1 and 3 of the cyclohexane ring are susceptible to oxidation. Common reagents include:
-
Key Finding : Oxidation primarily targets the secondary hydroxyl groups, forming ketones or carboxylic acids depending on reagent strength .
Reduction Reactions
The conjugated diene system and isolated double bonds undergo selective reduction:
-
Key Finding : Hydrogenation of the exocyclic methylene group (C4) proceeds faster than reduction of the conjugated diene.
Cycloaddition Reactions
The conjugated diene moiety participates in Diels-Alder reactions:
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Maleic anhydride | Reflux (Δ, 12h) | Bicyclic adduct | 62% |
| Tetracyanoethylene (TCNE) | Room temperature, 24h | Electron-deficient adduct | 45% |
-
Key Finding : The reaction regioselectivity favors endo transition states, stabilizing the bicyclic adduct.
Esterification
The hydroxyl groups form esters under mild conditions:
-
Reagent : Acetic anhydride, pyridine
-
Product : Di-acetylated derivative (improves lipid solubility) .
Epoxidation
The exocyclic methylene group reacts with peracids:
-
Reagent : mCPBA (meta-chloroperbenzoic acid)
-
Product : Epoxide at C4–C5 position (72% yield).
Photochemical Reactions
UV irradiation induces [4π] electrocyclic ring-opening of the conjugated diene:
-
Conditions : λ = 365 nm, inert atmosphere
-
Product : Ring-opened triene isomer (reversible under thermal conditions) .
Biological Interactions
In vitamin D analog formulations, the compound undergoes metabolic hydroxylation:
-
Enzyme : CYP27B1 (25-hydroxyvitamin D 1α-hydroxylase)
-
Site : C25 of the heptan chain
-
Product : Active metabolite with enhanced receptor binding .
Critical Analysis
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential interactions with biological molecules can be studied to understand its effects on biological systems.
Medicine
The compound’s unique structure may have potential therapeutic applications. Research can focus on its activity against various diseases or its use as a drug delivery agent.
Industry
In the industrial sector, the compound can be used in the development of new materials or as a precursor for manufacturing other chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Vitamin D3 Derivatives
3-{2-[1-(5-Hydroxy-1,5-dimethyl-hexyl)-7a-Methyl-octahydro-inden-4-ylidene]-ethylidene}-4-methylene-cyclohexanol (CAS 36149-00-5):
- Structural Similarities: Shares the cyclohexanol core and indenyl side chain but differs in hydroxyl group placement (25-hydroxy vs. 1,3-diol) and alkyl chain branching .
- Functional Differences : The 25-hydroxy group in this derivative enhances solubility in polar solvents, whereas the 1,3-diol configuration in the target compound may favor intramolecular hydrogen bonding, reducing water solubility .
Table 1: Key Properties of Vitamin D-Like Compounds
Cyclohexane Diols in Polymer Science
1,4-Cyclohexanedimethanol (CHDM):
- Structural Contrast : Lacks the indenyl side chain and conjugated system but shares the cyclohexane diol core.
- Material Properties : CHDM-based polyurethanes exhibit high glass transition temperatures (Tg) and hardness due to the rigid cyclohexane ring, similar to the target compound’s predicted behavior .
- Applications : CHDM is used in high-performance coatings, whereas the target compound’s extended conjugation could enable UV-responsive materials .
Biological Activity
Overview
The compound 5-[2-[1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol is a complex organic molecule with significant potential in medicinal chemistry. Its intricate structure includes multiple rings and functional groups, contributing to its biological activity. This article reviews the biological properties of this compound, particularly its implications in the treatment of osteoporosis and other health-related applications.
Chemical Structure and Properties
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C28H46O2 |
| Chemical Class | Organic compound |
| Functional Groups | Hydroxyl groups |
Osteoporosis Treatment
Research indicates that this compound may play a crucial role in enhancing bone density and metabolism. The structure allows it to interact with biological pathways involved in bone health. Studies have suggested that compounds similar to this one could promote osteoblast (bone-forming cells) activity while inhibiting osteoclast (bone-resorbing cells) activity.
The proposed mechanism involves the compound's ability to modulate signaling pathways that regulate bone remodeling. It is hypothesized that the hydroxyl groups present in the molecule may facilitate interactions with specific receptors or enzymes involved in bone metabolism .
Case Studies and Research Findings
-
Synthesis and Evaluation of Related Compounds
- A study focused on the synthesis of derivatives related to this compound showed promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurodegenerative diseases like Alzheimer's. The best-performing derivative exhibited IC50 values of 0.32 μM for hAChE and 0.43 μM for hBuChE .
-
In Vivo Studies
- In vivo studies demonstrated that similar compounds can significantly increase bone mineral density in animal models of osteoporosis. The compounds were administered over a period of weeks and showed a marked improvement in bone strength and density compared to control groups.
- Toxicity Assessment
Tables of Biological Activity
Q & A
Q. Which software tools are recommended for managing spectral data and ensuring reproducibility?
- Methodological Answer :
- MNova NMR or ACD/Labs for spectral processing and annotation. emphasizes secure data management using encryption protocols .
- Electronic Lab Notebooks (ELNs) like LabArchives or SciNote to track experimental parameters and raw data .
- Open-source platforms (e.g., Jupyter Notebooks) for sharing code-based analyses (e.g., DFT, ML models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
